molecular formula C9H16O2 B1216221 Whiskey lactone CAS No. 39212-23-2

Whiskey lactone

Cat. No. B1216221
CAS RN: 39212-23-2
M. Wt: 156.22 g/mol
InChI Key: WNVCMFHPRIBNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Whiskey lactone can be synthesized through various chemical and biotechnological methods. For instance, Boratyński et al. (2013) demonstrated the stereoselective enzymatic/microbial synthesis of whiskey lactone isomers using enzyme-mediated reactions and biotransformations with microorganisms to obtain optically pure cis- and trans-isomers (Boratyński, Smuga, & Wawrzeńczyk, 2013). Additionally, concise enantioselective syntheses leading to trans-whiskey lactones have been developed, utilizing propargyl alcohol as a starting material and employing highly diastereoselective electrophilic cyclization of γ-allenoic acids (Jiang, Fu, & Ma, 2010).

Molecular Structure Analysis

The molecular structure of whiskey lactone comprises a lactone ring, with variations in the cis- and trans-isomers influencing its sensory attributes. Techniques such as GC-mass spectrometry, (1)H NMR spectroscopy, and GC-olfactometry have been utilized to characterize these isomers and their derivatives, revealing the significant impact of molecular configuration on aroma and flavor (Schmarr, Eisenreich, & Engel, 2001).

Chemical Reactions and Properties

The chemical reactivity of whiskey lactone allows for the synthesis of various derivatives, including thio-, thiono-, and dithio-derivatives, which have been explored for their unique sensory properties. The incorporation of sulfur into the lactone ring, for instance, results in compounds with distinct odors, ranging from sweet coconut-like to pleasant mushroom-like flavors (Schmarr et al., 2001).

Scientific Research Applications

1. Stereoselective Synthesis of Whisky Lactone Isomers

  • Methods of Application : The proposed three-step method involves (1) column chromatography separation of a diastereoisomeric mixture of whisky lactone, (2) chemical reduction of cis-and trans-whisky lactones to corresponding syn-and anti-diols, and (3) microbial oxidation of racemic diols to individual enantiomers of whisky lactone .
  • Results or Outcomes : Among various bacteria in the genera Dietzia, Gordonia, Micrococcus, Rhodococcus, and Streptomyces, R. erythropolis DSM44534 and R. erythropolis PCM2150 effectively oxidized anti-and syn -3-methyl-octane-1,4-diols ( 1a-b) to corresponding enantiomerically pure cis-and trans -whisky lactones, indicating high alcohol dehydrogenase activity .

2. Source of Coconut-like Odors in Grape-based Brandies

  • Summary of Application : Whiskey lactone was identified as the source of coconut-like odors in grape-based brandies such as Cognac and Armagnac .
  • Methods of Application : The method of application is not explicitly mentioned in the source .
  • Results or Outcomes : The outcome of this application is the identification of whiskey lactone as the source of coconut-like odors in grape-based brandies .

3. Signature Flavor in Whiskeys

  • Summary of Application : Whiskey lactone, also known as 5-methyl-2-(1-methylethyl) cyclohexan-1-one, is a chemical compound that naturally occurs in American white oak barrels used for aging whiskey. It is primarily responsible for producing the signature vanilla and coconut flavors found in many whiskeys .
  • Methods of Application : The method of application is not explicitly mentioned in the source .
  • Results or Outcomes : The outcome of this application is the identification of whiskey lactone as the primary compound responsible for the signature vanilla and coconut flavors found in many whiskeys .

4. Bacterial Whole Cells Synthesis of Whisky Lactones

  • Summary of Application : This research focuses on the synthesis of whisky lactones using bacterial whole cells. The study aims to develop an efficient and highly stereoselective process for the synthesis of individual enantiomeric forms of whisky lactones .
  • Methods of Application : The proposed method involves the use of various bacteria in the genera Dietzia, Gordonia, Micrococcus, Rhodococcus, and Streptomyces. These bacteria effectively oxidize 3-methyl-octane-1,4-diols to corresponding enantiomerically pure cis-and trans-whisky lactones .
  • Results or Outcomes : The study found that R. erythropolis DSM44534 and R. erythropolis PCM2150 effectively oxidized anti-and syn-3-methyl-octane-1,4-diols to corresponding enantiomerically pure cis-and trans-whisky lactones .

5. Flavoring in Aged Alcoholic Beverages

  • Summary of Application : Whiskey lactone is a crucial ingredient in aged alcoholic beverages, such as whisky, cognac, and brandy. It is also used as a fragrance ingredient in various foods and beverages .
  • Methods of Application : The method of application is not explicitly mentioned in the source .
  • Results or Outcomes : The outcome of this application is the identification of whiskey lactone as a crucial ingredient in aged alcoholic beverages .

6. Inducing Malolactic Fermentation of Patagonian Malbec Wine

  • Summary of Application : Whiskey lactone is used in the process of inducing malolactic fermentation of Patagonian Malbec Wine .
  • Methods of Application : The method of application is not explicitly mentioned in the source .
  • Results or Outcomes : The outcome of this application is the successful induction of malolactic fermentation of Patagonian Malbec Wine .

properties

IUPAC Name

5-butyl-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865948
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water to <0.1%; soluble in hexane to >50%
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.442-1.446
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Whiskey lactone

CAS RN

39212-23-2, 80041-01-6
Record name Whiskey lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39212-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-gamma-octalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butyldihydro-4-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quercuslactone a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl crotonate (6.9% by weight) and pentanal (5.2% by weight) were emulsified in an aqueous electrolyte (0.16% by weight of bis(dibutylethyl)hexamethylenediammonium hydroxide (bisquat), 0.38% by weight of EDTA, 0.14% by weight of TEA, 1.45% by weight of Na2B4O7 and 5.84% by weight of Na2HPO4 in water at a pH of 10) (all % by weight based on the total aqueous reaction electrolyte) and subjected to galvanostatic electrolysis at a current density of 2.23 A/dm2 and a temperature of 25° C. in a frame electrolysis cell. The current throughput was 2 F/mol of ester. A steel anode and a lead cathode were used as electrodes (electrode area of 0.1 dm2 and spacing of 1 cm). To monitor the reaction, the MTBE extract of a sample of the electrolysis output is analyzed by gas chromatography. A yield of 3-methyl-4-butylbutyrolactone (whiskey lactone) of 68.5% and a yield of the corresponding ethyl γ-hydroxycarboxylate of 24.2% were achieved. This corresponded to a total yield of target products of 92.7% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bis(dibutylethyl)hexamethylenediammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na2B4O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Whiskey lactone
Reactant of Route 2
Whiskey lactone
Reactant of Route 3
Whiskey lactone
Reactant of Route 4
Whiskey lactone
Reactant of Route 5
Whiskey lactone
Reactant of Route 6
Whiskey lactone

Citations

For This Compound
542
Citations
HG Schmarr, W Eisenreich… - Journal of agricultural and …, 2001 - ACS Publications
… Evaluation of the sensory properties of the sulfur-containing whiskey lactone derivatives was … In the case of sulfur-containing whiskey lactone derivatives, the stereochemistry of the …
Number of citations: 24 pubs.acs.org
D Simmons, J Chickos - The Journal of Chemical Thermodynamics, 2017 - Elsevier
… Identification of the two whiskey lactone isomers was accomplished by a comparison of … Using a Sigma-Aldrich whiskey lactone mixture that was also used in this study, Lahne found the …
Number of citations: 5 www.sciencedirect.com
JS Yadav, CV Rao, AR Prasad, AAK Al Ghamdi - Synthesis, 2011 - thieme-connect.com
… [9b] Although several syntheses of optically active trans-whiskey lactone 3 have been reported, most use either a stoichiometric amount of a chiral source as a starting material [¹0] or …
Number of citations: 5 www.thieme-connect.com
M Kawasaki, D Kato, T Okada, Y Morita, Y Tanaka… - Tetrahedron, 2020 - Elsevier
… Whiskey lactone 10 has a methyl group and a n-butyl group on its five-membered ring. We therefore have been interested in the odor properties of whiskey lactone … of whiskey lactone …
Number of citations: 1 www.sciencedirect.com
E Le Berre, B Atanasova, D Langlois, P Etiévant… - Food Quality and …, 2007 - Elsevier
… of Woody (whiskey lactone) and Fruity (isoamyl acetate) odorants commonly found, physico-chemically and perceptually, in wine. Physico-chemically, reduced whiskey lactone volatility …
Number of citations: 100 www.sciencedirect.com
SJ Pérez-Olivero, ML Pérez-Pont, JE Conde… - Journal of analytical …, 2014 - hindawi.com
… cis-Whiskey-lactone isomer is a stronger odorant than the trans-isomer reflected by its olfaction threshold and is an important contribution to wine aroma [10]. The rest of lactones can …
Number of citations: 43 www.hindawi.com
WN Setzer - Am. J. Essent. Oils Nat. Prod, 2016 - essencejournal.com
… whiskey lactone, and vanillin, were extracted in higher concentrations from American oak, while trans-whiskey lactone … of 5-methylfurfural, cis-whiskey lactone, guaiacol, and eugenol in …
Number of citations: 13 www.essencejournal.com
GD Dumitriu, RA Peinado, VV Cotea, NL de Lerma - Food Chemistry, 2020 - Elsevier
… -4-vinylphenol and cis-whiskey lactone were the compounds that contribute the most … whiskey lactone with the type of wood pieces and octanal, 5-methyl furfural and cis-whiskey lactone …
Number of citations: 17 www.sciencedirect.com
A Prida, JL Puech - Journal of agricultural and food chemistry, 2006 - ACS Publications
… The most important variables for species discrimination were whiskey lactone related … and French oaks according to their ellagitannin and whiskey lactone levels; nevertheless, it was …
Number of citations: 159 pubs.acs.org
KL Wilkinson, GM Elsey, RH Prager… - Journal of agricultural …, 2004 - ACS Publications
The rates of formation of both cis- and trans-oak lactone from the corresponding isomers of 3-methyl-4-hydroxyoctanoic acid have been measured in model wine at room temperature for …
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.